molecular formula C29H31N3O3 B2487974 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897613-22-8

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2487974
CAS No.: 897613-22-8
M. Wt: 469.585
InChI Key: RBHHXDXSEJMALU-UHFFFAOYSA-N
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Description

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
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Biological Activity

3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, identified by its CAS number 939242-61-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure–activity relationships based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H31N3O2C_{26}H_{31}N_{3}O_{2} with a molecular weight of 417.5 g/mol. Its structure features a complex arrangement that includes a furan ring and piperidine moieties, which are known to play significant roles in biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, a series of N-aryl-N-piperidines were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cells. The results indicated that certain derivatives exhibited IC50 values below 5 µM against these cell lines, suggesting potent anticancer activity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
9bA549<5
9dHCT116<3
9eMCF7<3
9gPC3<5

The mechanism by which this compound exerts its biological effects is likely multifaceted. Compounds with similar structures have been shown to inhibit pathways involved in cell proliferation and survival. For example, studies indicate that pyridinone derivatives can interact with kinase targets, leading to downregulation of key proteins such as phosphorylated eIF4E and Mcl-1, which are critical for cancer cell survival .

Study on Pyridinone Derivatives

A comprehensive study on pyridinone derivatives demonstrated their broad pharmacological properties, including antitumor effects. The study found that certain derivatives were capable of generating multiple hydrophobic interactions with target proteins, enhancing their binding affinity and biological activity .

High-throughput Screening Results

In another investigation utilizing high-throughput screening methods, compounds similar to the target were evaluated for their ability to inhibit APOBEC3G, an enzyme implicated in cancer progression. Some derivatives exhibited significant inhibitory activity after aging in solution, indicating that stability and formulation could affect biological outcomes .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis reveals that modifications to the piperidine and pyridine rings can significantly influence the biological activity of these compounds. For instance:

  • Piperidine Substituents : Variations in substituents on the piperidine ring can enhance or diminish anticancer potency.
  • Pyridine Positioning : The positioning of functional groups on the pyridine ring affects the interaction with biological targets.

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)-pyridin-4-ylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-21-18-26(33)27(29(34)32(21)20-25-8-5-17-35-25)28(24-9-13-30-14-10-24)31-15-11-23(12-16-31)19-22-6-3-2-4-7-22/h2-10,13-14,17-18,23,28,33H,11-12,15-16,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHHXDXSEJMALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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